molecular formula C32H34F3N3O3S B11097214 1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate

1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate

Cat. No.: B11097214
M. Wt: 597.7 g/mol
InChI Key: ICBSAJYGLKXMPW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXO-3-[((PHENETHYLAMINO){[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]PYRROLIDINE involves multiple steps, starting with the preparation of the pyrrolidine ring. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXO-3-[((PHENETHYLAMINO){[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]PYRROLIDINE undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXO-3-[((PHENETHYLAMINO){[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]PYRROLIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXO-3-[((PHENETHYLAMINO){[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]PYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s interactions with other molecules .

Comparison with Similar Compounds

1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXO-3-[((PHENETHYLAMINO){[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]PYRROLIDINE can be compared with other pyrrolidine derivatives, such as:

The uniqueness of 1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXO-3-[((PHENETHYLAMINO){[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]PYRROLIDINE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C32H34F3N3O3S

Molecular Weight

597.7 g/mol

IUPAC Name

[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]carbamimidothioate

InChI

InChI=1S/C32H34F3N3O3S/c1-2-3-4-8-20-41-27-16-14-26(15-17-27)38-29(39)22-28(30(38)40)42-31(36-19-18-23-10-6-5-7-11-23)37-25-13-9-12-24(21-25)32(33,34)35/h5-7,9-17,21,28H,2-4,8,18-20,22H2,1H3,(H,36,37)

InChI Key

ICBSAJYGLKXMPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCCC3=CC=CC=C3)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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